
Gadolinium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium-incorporated zinc oxide, often referred to as Gadolinium;ZINC, is a compound that combines the properties of gadolinium and zinc oxide. Gadolinium is a rare-earth element known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a compound with unique physicochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium;ZINC can be synthesized using various methods, including the hydrothermal synthesis route and the sol-gel method. In the hydrothermal synthesis route, zinc acetate dihydrate and gadolinium metal powder are dissolved in deionized water under magnetic stirring to form a clear solution. The mixture is then subjected to high temperature and pressure conditions to facilitate the incorporation of gadolinium into the zinc oxide lattice .
In the sol-gel method, zinc ferrite and gadolinium iron garnet are mixed with a solvent, and the solution is subjected to ultrasonication to form a nanohybrid material. This method allows for the formation of nanostructured materials with high surface area and enhanced properties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis or sol-gel processes. These methods are preferred due to their ability to produce high-purity materials with consistent properties. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful incorporation of gadolinium into the zinc oxide matrix.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to atmospheric oxygen, gadolinium in the compound slowly oxidizes to form a black coating . Additionally, gadolinium reacts with dilute acids such as hydrochloric acid or sulfuric acid to produce gadolinium salts and release hydrogen gas .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sulfuric acid, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include gadolinium salts, such as gadolinium chloride and gadolinium sulfate, as well as zinc oxide derivatives. These products have various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Gadolinium;ZINC has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique physicochemical properties . In biology and medicine, this compound is utilized in diagnostic tools such as magnetic resonance imaging (MRI) due to its excellent contrast properties . It is also used in drug delivery systems and cancer treatment due to its biocompatibility and low toxicity .
In industry, this compound is used in the production of flexible capacitors and other electronic devices.
Mecanismo De Acción
The mechanism of action of Gadolinium;ZINC involves the interaction of gadolinium ions with biological systems. Gadolinium ions have a high affinity for certain molecular targets, such as proteins and enzymes, which allows them to exert their effects. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation time of hydrogen protons in the body . This results in clearer and more detailed images, aiding in the diagnosis of various medical conditions.
Comparación Con Compuestos Similares
Gadolinium;ZINC is unique compared to other similar compounds due to its combination of gadolinium and zinc oxide properties. Similar compounds include gadolinium-doped zinc ferrite and gadolinium iron garnet, which also exhibit unique magnetic and electrical properties . this compound stands out due to its enhanced biocompatibility, low toxicity, and wide range of applications in both scientific research and industry .
Conclusion
This compound is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves methods such as hydrothermal synthesis and sol-gel processes, and it undergoes various chemical reactions to form useful products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and importance in modern science and technology.
Propiedades
Número CAS |
12183-52-7 |
|---|---|
Fórmula molecular |
GdZn |
Peso molecular |
222.6 g/mol |
Nombre IUPAC |
gadolinium;zinc |
InChI |
InChI=1S/Gd.Zn |
Clave InChI |
RFYTWKQWFTUQKQ-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


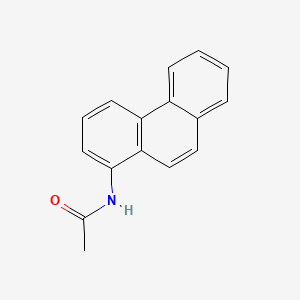

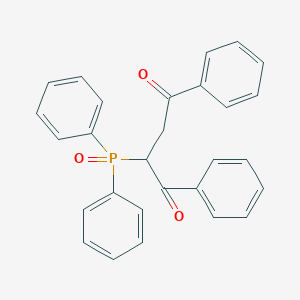
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
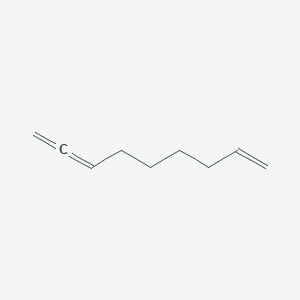
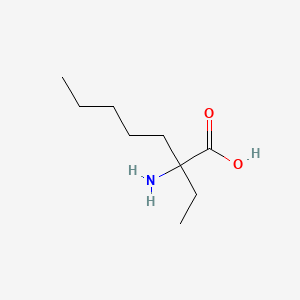

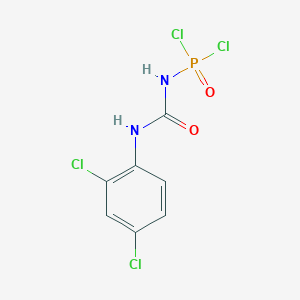
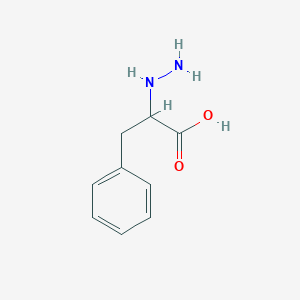

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)


![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
